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molecular formula C14H19BrFN3O2 B1403287 Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate CAS No. 1289048-68-5

Tert-butyl 4-(5-bromo-3-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1403287
M. Wt: 360.22 g/mol
InChI Key: BOJKKHQWWKIHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921373B2

Procedure details

To a sealed vessel were added 2-chloro-3-fluoro-5-bromopyridine (1) (10.50 g, 50 mmol), N-Boc-piperazine (9.30 g, 50 mmol), K2CO3 (8.28 g, 60 mmol), and DMSO (40 mL). The resulting mixture was heated at 120° C. for 12 hrs, then cooled down and diluted with ethyl ether (200 mL). The solution was washed with water (80 mL×2), brine (100 mL), dried, and concentrated. The residue was suspended in hexanes (150 mL) and the precipitation was formed. After removed the solid, the remaining solvents which contained the desired product were evaporated and subjected to chromatography column eluted with ethyl acetate/hexanes (0-10%) to afford 4.60 g (26%) of 11 as a colorless oil which was slowly solidified to be white solid. 1H NMR (CDCl3) δ 1.48 (9 H, s), 3.43 (4 H, m), 3.54 (4 H, m), 7.39 (4 H, dd, J=1.96, 12.04 Hz), 8.05 (1 H, m). LC/MS (M+1) 361.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
26%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([F:8])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[C:10]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C([O-])([O-])=O.[K+].[K+].CS(C)=O>C(OCC)C>[Br:9][C:5]1[CH:6]=[C:7]([F:8])[C:2]([N:20]2[CH2:19][CH2:18][N:17]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:22][CH2:21]2)=[N:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
ClC1=NC=C(C=C1F)Br
Name
Quantity
9.3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Name
Quantity
8.28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down
WASH
Type
WASH
Details
The solution was washed with water (80 mL×2), brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the precipitation
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
After removed the solid
CUSTOM
Type
CUSTOM
Details
were evaporated
WASH
Type
WASH
Details
eluted with ethyl acetate/hexanes (0-10%)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N1CCN(CC1)C(=O)OC(C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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